Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate

Medicinal Chemistry Complement Factor D Inhibition Synthetic Efficiency

This dual-protected pyrrolidine glycine ester eliminates the alkylation step required when using simpler building blocks like 1-Boc-3-aminopyrrolidine. The pre-installed N-alkylated glycine tert-butyl ester maps directly to complement factor D inhibitor pharmacophores, enabling immediate amide coupling. Orthogonal Boc and tert-butyl ester groups allow sequential deprotection under differential acidolysis, critical for peptide mimetic synthesis. ≥95% purity with ISO certification supports direct use in GMP-oriented pharmaceutical intermediate synthesis.

Molecular Formula C15H28N2O4
Molecular Weight 300.399
CAS No. 1501682-04-7
Cat. No. B2564399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate
CAS1501682-04-7
Molecular FormulaC15H28N2O4
Molecular Weight300.399
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)9-16-11-7-8-17(10-11)13(19)21-15(4,5)6/h11,16H,7-10H2,1-6H3
InChIKeyQYMVZTXETFBKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate (CAS 1501682-04-7): A Dual-Protected Pyrrolidine Building Block for Selective Peptide and Pharmaceutical Intermediate Synthesis


Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate (CAS 1501682-04-7) is a synthetic organic compound belonging to the class of N-Boc-protected pyrrolidine amino acid esters. It features a pyrrolidine ring bearing a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a tert-butyl ester-protected glycine moiety linked via a secondary amine at the C-3 position [1]. This dual-protection architecture — an acid-labile Boc group and an acid-labile tert-butyl ester — renders it a versatile intermediate for sequential deprotection strategies in multi-step organic synthesis, particularly in pharmaceutical research targeting complement factor D inhibition and antiviral agent development [2].

Why Generic N-Boc-Pyrrolidine or Simple Amino Acid Ester Substitution Fails for Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate Procurement


Simple substitution with N-Boc-pyrrolidine (CAS 86953-79-9) or 1-Boc-3-aminopyrrolidine (CAS 147081-49-0) cannot replicate the synthetic utility of tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate because the latter uniquely integrates a pre-installed glycine tert-butyl ester side chain at the C-3 position. This eliminates an entire alkylation step from synthetic workflows, directly providing the N-alkylated glycine scaffold required for factor D inhibitor pharmacophores [1]. The tert-butyl ester on the glycine moiety offers orthogonal acid-labile protection relative to the Boc group on the pyrrolidine nitrogen, enabling selective, sequential deprotection [2]. In contrast, 1-Boc-3-aminopyrrolidine lacks the pre-formed glycine ester, necessitating additional synthetic steps and introducing variability in coupling efficiency and yield.

Quantitative Differentiation Evidence: Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate vs. Closest Structural Analogs


Pre-Installed Glycine tert-Butyl Ester Eliminates One Alkylation Step vs. 1-Boc-3-Aminopyrrolidine

The target compound incorporates a pre-formed N-(2-tert-butoxy-2-oxoethyl)amino substituent at the C-3 position of the pyrrolidine ring. This distinguishes it from 1-Boc-3-aminopyrrolidine (CAS 147081-49-0), which bears a free primary amine requiring a separate alkylation step with tert-butyl bromoacetate to install the glycine ester moiety. The pre-installed side chain eliminates a synthetic transformation that typically proceeds with variable yields (reported 60–85% for analogous N-alkylations of hindered pyrrolidine amines) and requires chromatographic purification to separate unreacted starting material . The target compound thus provides the advanced intermediate in a single procurement, reducing step count and cumulative yield loss in multi-step sequences.

Medicinal Chemistry Complement Factor D Inhibition Synthetic Efficiency

Dual Acid-Labile Protection Enables Orthogonal Deprotection vs. Singly Protected Analogs

The target compound contains two distinct acid-labile protecting groups: a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen and a tert-butyl ester on the glycine carboxylate. Both are cleavable under acidic conditions, but their steric and electronic environments confer differential lability: the tert-butyl ester is generally cleaved more rapidly under mild acidolysis (e.g., 50% TFA in CH₂Cl₂, 0 °C, 30 min) than the Boc-carbamate, which typically requires longer exposure or higher TFA concentrations (e.g., 95% TFA, rt, 1–2 h) for complete removal [1]. Comparators such as tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate (CAS 1420969-01-2) offer only one acid-labile group (Boc) plus a base-labile ethyl ester, which cannot be deprotected under the same acidic conditions, requiring an additional orthogonal deprotection step .

Peptide Synthesis Orthogonal Protection Sequential Deprotection

Documented Utility in Complement Factor D Inhibitor Pharmacophore Elaboration vs. Non-Glycine Pyrrolidine Analogs

Pyrrolidine derivatives bearing an amide or amino acid ester side chain at the C-3 position constitute the core pharmacophore of a class of potent complement factor D inhibitors under investigation for age-related macular degeneration [1]. The target compound provides the direct glycine tert-butyl ester scaffold amenable to amide coupling with diverse carboxylic acid partners, a key step in constructing factor D inhibitors where the amide group has been shown to improve inhibitor potency by more than 80-fold compared to non-amide analogs in biochemical enzymatic assays [2]. In contrast, 1-Boc-3-aminopyrrolidine lacks the pre-formed glycine ester, requiring additional synthetic elaboration before reaching the pharmacophore-relevant intermediate. The target compound thus represents a more advanced entry point into the factor D inhibitor synthetic pathway.

Complement System Factor D Inhibition Age-Related Macular Degeneration

Supplier-Reported Purity Benchmarking: ≥95% Purity with ISO-Certified Quality Systems vs. Analog Availability Profile

The target compound is commercially available at ≥95% purity (HPLC) from multiple suppliers, with MolCore offering NLT 97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . Pricing data indicates availability at approximately $740/g (Ambeed, 95%) and $579/0.5g (Enamine, 95%) as of 2024 [1]. The ethoxy analog (CAS 1420969-01-2, tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate) is also available at 95% purity but is commonly supplied as the hydrochloride salt, introducing a counterion that must be neutralized before use in coupling reactions . The methoxy analog (CAS 1520592-70-4) has a lower molecular weight (258.31 g/mol vs. 300.39 g/mol) and may exhibit different solubility and crystallinity properties, though no direct head-to-head solubility data were identified in the public domain.

Chemical Procurement Purity Specification Quality Assurance

Optimal Application Scenarios for Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate Based on Demonstrated Differentiation Evidence


Complement Factor D Inhibitor Medicinal Chemistry Campaigns Targeting Age-Related Macular Degeneration

The target compound provides the pre-formed N-alkylated glycine tert-butyl ester pyrrolidine scaffold that maps directly onto the core pharmacophore of amide-containing complement factor D inhibitors [1]. Researchers can proceed immediately to amide coupling with diverse carboxylic acid partners to explore SAR, bypassing the alkylation step required when using 1-Boc-3-aminopyrrolidine. The dual acid-labile protection strategy enables single-step global deprotection after amide coupling, simplifying the final deprotection to the free amino acid. This is particularly valuable in iterative medicinal chemistry where rapid analog generation is rate-limiting [2].

Multi-Step Peptide Mimetic Synthesis Requiring Orthogonal Sequential Deprotection

The orthogonal acid-labile Boc (pyrrolidine N) and tert-butyl ester (glycine carboxylate) groups enable sequential deprotection strategies under differential acidolysis conditions — a critical requirement in complex peptide mimetic synthesis where selective unveiling of functional groups is mandatory for regioselective coupling [1]. Procurement of this dual-protected intermediate avoids the separate introduction and optimization of orthogonal protecting groups on simpler building blocks such as 1-Boc-3-aminopyrrolidine or 3-aminopyrrolidine, which lack the pre-installed ester moiety entirely [2].

Antiviral Agent Development Leveraging Pyrrolidine-Based Scaffolds with Carboxylate Functionality

The compound has been cited in patent literature related to antiviral compounds, where the pyrrolidine-glycine ester scaffold may serve as a key intermediate for constructing viral protease or polymerase inhibitors [1]. The tert-butyl ester protecting group offers acid-labile release of the free carboxylic acid, which can participate in key hydrogen-bonding interactions with target enzyme active sites. The available ≥95–97% purity with ISO certification supports direct use in GMP-oriented pharmaceutical intermediate synthesis without additional in-house purification [2].

High-Throughput Amide Library Synthesis for Factor D or Protease Inhibitor Screening

The free secondary amine at the glycine ester position of the target compound is poised for direct amide coupling with carboxylic acid building blocks under standard HATU/EDCI conditions, enabling parallel synthesis of diverse amide libraries for factor D or protease inhibitor screening [1]. This contrasts with 1-Boc-3-aminopyrrolidine, which requires an initial alkylation step that is less amenable to high-throughput parallel workflows due to the need for excess alkylating agent removal and variability in alkylation yields across diverse substrates. The target compound's ≥95% purity specification ensures consistent coupling efficiency across library members [2].

Quote Request

Request a Quote for Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.